molecular formula C7H6ClN3 B12985366 7-Chloro-2-methylimidazo[1,2-c]pyrimidine

7-Chloro-2-methylimidazo[1,2-c]pyrimidine

Cat. No.: B12985366
M. Wt: 167.59 g/mol
InChI Key: RGXILHOTMLXXCX-UHFFFAOYSA-N
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Description

7-Chloro-2-methylimidazo[1,2-c]pyrimidine is a heterocyclic compound that belongs to the class of imidazo[1,2-c]pyrimidines. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-methylimidazo[1,2-c]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-chloro-3-formylquinoline with methylamine under acidic conditions, followed by cyclization to form the imidazo[1,2-c]pyrimidine core .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-2-methylimidazo[1,2-c]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products:

    Oxidation: Formation of corresponding imidazo[1,2-c]pyrimidine N-oxides.

    Reduction: Formation of 2-methylimidazo[1,2-c]pyrimidine.

    Substitution: Formation of 7-amino-2-methylimidazo[1,2-c]pyrimidine derivatives.

Scientific Research Applications

7-Chloro-2-methylimidazo[1,2-c]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-2-methylimidazo[1,2-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In biological systems, it may interfere with DNA replication or protein synthesis, leading to its antimicrobial or anticancer effects .

Comparison with Similar Compounds

  • 2-Methylimidazo[1,2-a]pyridine
  • 7-Chloro-2-methylimidazo[1,2-a]pyridine
  • 2,7-Dimethylimidazo[1,2-a]pyridine

Comparison: 7-Chloro-2-methylimidazo[1,2-c]pyrimidine is unique due to its specific substitution pattern and the presence of a chlorine atom, which can significantly influence its reactivity and biological activity. Compared to its analogues, this compound may exhibit different pharmacokinetic properties and binding affinities, making it a valuable candidate for specific applications in medicinal chemistry .

Properties

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

7-chloro-2-methylimidazo[1,2-c]pyrimidine

InChI

InChI=1S/C7H6ClN3/c1-5-3-11-4-9-6(8)2-7(11)10-5/h2-4H,1H3

InChI Key

RGXILHOTMLXXCX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=NC(=CC2=N1)Cl

Origin of Product

United States

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